molecular formula C6H8N2O2S B13338104 (3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid

(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid

Cat. No.: B13338104
M. Wt: 172.21 g/mol
InChI Key: RYXFYJOVBFTPTP-BYPYZUCNSA-N
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Description

(3S)-3-Amino-3-(1,3-thiazol-2-yl)propanoic acid (CAS: 1568228-26-1) is a chiral, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug discovery. It serves as a versatile building block for the synthesis of complex molecules, particularly those incorporating the privileged 1,3-thiazole heterocycle, which is known for its diverse pharmacological properties . This compound is a key precursor in the development of novel thiazole-amino acid hybrids, which have demonstrated promising anticancer activity . Research indicates that such hybrids exhibit potent, low micromolar cytotoxicity against a range of human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancers, with certain derivatives showing superior activity compared to the chemotherapeutic agent 5-fluorouracil . The structural motif of a thiazole ring conjugated to an amino acid backbone is found in several clinical and investigational agents, functioning as inhibitors for targets like tubulin polymerization and tyrosine kinases . Beyond oncology, thiazole-containing compounds derived from this scaffold have also shown discrete antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral potential against strains like influenza A . Additionally, some related structures have been reported to promote plant growth and increase crop yield, indicating potential applications in agricultural science . The presence of both the amino and carboxylic acid functional groups allows for further chemical modifications, making it an ideal intermediate for constructing peptidomimetics and other biologically active molecules for research purposes. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid

InChI

InChI=1S/C6H8N2O2S/c7-4(3-5(9)10)6-8-1-2-11-6/h1-2,4H,3,7H2,(H,9,10)/t4-/m0/s1

InChI Key

RYXFYJOVBFTPTP-BYPYZUCNSA-N

Isomeric SMILES

C1=CSC(=N1)[C@H](CC(=O)O)N

Canonical SMILES

C1=CSC(=N1)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Formation of the Thiazole Ring

The thiazole ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions. One common approach involves the reaction of α-haloketones with thiourea, similar to the Hantzsch thiazole synthesis.

Introduction of the Amino and Propanoic Acid Groups

Following the formation of the thiazole ring, subsequent functionalization steps introduce the amino and propanoic acid groups. This can be achieved through condensation reactions between thiazole derivatives and α-bromo acids in the presence of a base.

Industrial Production Methods

Industrial production may employ large-scale synthesis techniques such as continuous flow synthesis and microwave-assisted synthesis to enhance efficiency and scalability. These methods allow for optimized reaction conditions to ensure high yield and purity.

Detailed Synthetic Routes

Condensation Reaction Method

This method involves reacting a thiazole derivative with an α-bromo acid under basic conditions. The reaction mixture is then diluted with water, followed by the addition of sodium acetate and recrystallization from solvents like methanol or propanol.

Hantzsch Thiazole Synthesis

Analysis of Reaction Conditions

Reaction Method Reagents Conditions Yield
Condensation Reaction Thiazole derivative, α-bromo acid, base Basic conditions, room temperature High
Hantzsch Synthesis α-Haloketone, thiourea Acidic conditions, reflux Moderate

Structural and Purity Analysis

The structural and purity analysis of this compound involves a combination of spectroscopic techniques:

  • 1H NMR : Peaks at δ ≈ 6.10–7.86 ppm for aromatic protons and δ ≈ 12.29–12.72 ppm for carboxylic acid protons.
  • IR Spectroscopy : Stretching vibrations at 1700–1750 cm−1 (C=O) and 3450–3460 cm−1 (O-H).
  • Elemental Analysis : Ensure calculated C, H, N, and S values match experimental results (e.g., ±0.3% deviation).

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and amino group are susceptible to oxidation under specific conditions.

Reaction Type Reagents/Conditions Major Products Key Observations
Thiazole OxidationH<sub>2</sub>O<sub>2</sub>, acidic conditionsThiazole sulfoxide derivativesPartial oxidation of the sulfur atom in the thiazole ring occurs.
Amino Group OxidationKMnO<sub>4</sub>, HNO<sub>3</sub>Nitroso or nitro derivativesOver-oxidation can lead to degradation of the thiazole backbone.

Mechanistic Insight :

  • Thiazole oxidation involves electrophilic attack on the sulfur atom, forming sulfoxide intermediates.

  • Amino group oxidation proceeds via a radical mechanism, generating nitroso intermediates before further oxidation to nitro compounds.

Reduction Reactions

Reductive modifications target the thiazole ring and carboxylic acid group.

Reaction Type Reagents/Conditions Major Products Key Observations
Thiazole Ring ReductionH<sub>2</sub>/Pd-C, NaBH<sub>4</sub>Dihydrothiazole derivativesPartial saturation of the thiazole ring enhances solubility.
Carboxylic Acid ReductionLiAlH<sub>4</sub>, THFPrimary alcohol derivativesComplete reduction of the carboxylic acid to -CH<sub>2</sub>OH is achieved.

Mechanistic Insight :

  • Catalytic hydrogenation of the thiazole ring follows a stepwise addition of hydrogen to the C=N bond.

  • LiAlH<sub>4</sub> reduces the carboxylic acid via nucleophilic acyl substitution, forming an alkoxide intermediate.

Substitution Reactions

The amino and carboxylic acid groups participate in nucleophilic and electrophilic substitutions.

Reaction Type Reagents/Conditions Major Products Key Observations
Amino Group AcylationAcCl, pyridineAcetylated amino derivativesImproved stability but reduced biological activity in some cases.
Carboxylic Acid EsterificationMeOH/H<sub>2</sub>SO<sub>4</sub>, DCC/DMAPMethyl ester derivativesEnhanced lipophilicity for membrane penetration in drug design.

Mechanistic Insight :

  • Acylation occurs via nucleophilic attack by the amino group on the carbonyl carbon of acetyl chloride.

  • Esterification involves protonation of the carboxylic acid followed by nucleophilic substitution by methanol.

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in cycloaddition reactions, enabling structural diversification.

Reaction Type Reagents/Conditions Major Products Key Observations
Diels-Alder ReactionMaleic anhydride, heatBicyclic adductsThe thiazole acts as a diene, forming six-membered rings .
Acid-Catalyzed Ring OpeningHCl, H<sub>2</sub>OThiol-containing linear compoundsRing cleavage occurs under strong acidic conditions .

Mechanistic Insight :

  • Diels-Alder reactions proceed via a concerted [4+2] cycloaddition mechanism .

  • Acidic ring opening involves protonation of the thiazole nitrogen, followed by nucleophilic attack by water .

Industrial-Scale Reaction Optimization

Key parameters for scalable synthesis:

Parameter Optimal Condition Impact on Yield
Temperature Control25–30°CPrevents thiazole degradation during acylation.
Solvent SelectionEthanol/water (7:3)Maximizes solubility of intermediates.
Catalyst Loading5 mol% Pd-CEnsures complete hydrogenation without over-reduction.

Mechanistic Comparison with Analogues

Compound Key Reactivity Difference
3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]propanoic acidReduced electrophilicity due to the oxo group, slowing substitution reactions .
2-Amino-4-(1,3-thiazol-5-yl)butanoic acidLonger carbon chain increases steric hindrance, limiting cycloaddition reactivity.

Future Research Directions

  • Catalytic Asymmetric Synthesis : Developing enantioselective routes for chiral derivatives.

  • Green Chemistry Approaches : Using ionic liquids or biocatalysts to minimize waste.

Scientific Research Applications

(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Thiazole derivatives, including this compound, are explored for their potential therapeutic effects, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Table 1: Structural Comparison
Compound Name Structure Key Differences References
3-(1,3-Thiazol-2-yl)propanoic acid Propanoic acid + thiazole (no amino group) Lacks the β-amino group; reduced hydrogen-bonding capacity.
2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride Thiazole + β-amino acid + HCl salt Dihydrochloride salt form; stereochemistry unspecified.
3-((4-Methylthiazol-2-yl)(p-tolyl)amino)propanoic acid Thiazole with 4-methyl and aryl-amino substituents Additional aryl group on thiazole; tertiary amine linkage.
(2S)-2-Amino-3-(4-hydroxy-1,2,5-thiadiazol-3-yl)propanoic acid Thiadiazole (S/N heterocycle) instead of thiazole Thiadiazole ring alters electronic properties and binding affinity.

Physicochemical Properties

Table 2: Spectroscopic and Physical Data
Compound ¹H-NMR Signals (δ, ppm) IR Bands (cm⁻¹) Melting Point (°C)
(3S)-3-Amino-3-(1,3-thiazol-2-yl)propanoic acid NH₂: ~1.5–2.5 (broad); Thiazole-H: 6.5–7.5 νC=O: 1680–1720; νNH: 3300–3450 Not reported
3-((4-Methylthiazol-2-yl)(p-tolyl)amino)propanoic acid NH: 12.29 (s); Thiazole-H: 6.16 (s) νC=O: 1715; νNH: 3460 137–138
3-(1,3-Thiazol-2-yl)propanoic acid CH₂: 2.52–2.64 (t); Thiazole-H: 7.0–7.5 νC=O: 1726–1684 Not reported

Notes:

  • The amino group in the target compound broadens NH signals in NMR, while thiazole protons appear as singlets or doublets depending on substitution .
  • IR spectra consistently show strong C=O stretches (~1680–1720 cm⁻¹) and NH/OH bands (~3200–3500 cm⁻¹) .

Biological Activity

(3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group and a thiazole ring, which is known for its role in various bioactive compounds. The thiazole moiety enhances the compound's interaction with biological targets, contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazole derivatives demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3hS. aureus8 µg/mL
3jE. faecium16 µg/mL
7C. auris>16 µg/mL

Anti-inflammatory Effects

The thiazole ring is also associated with anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Potential Anticancer Activity

Emerging studies suggest that thiazole derivatives may inhibit cancer cell proliferation by targeting specific mitotic processes. For example, a related compound was found to inhibit the kinesin HSET (KIFC1), which is crucial for centrosome clustering in cancer cells, leading to increased cell death through aberrant mitotic spindle formation .

The biological activity of this compound likely involves its interaction with various enzymes and receptors. The presence of the thiazole ring may facilitate binding to active sites on target proteins, altering their function and leading to the observed biological effects .

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the reaction of thiazole derivatives with amino acids or their precursors under specific conditions to enhance yield and purity .

Case Studies

  • Antimicrobial Activity Study : A study conducted on a series of thiazole derivatives demonstrated their efficacy against drug-resistant bacterial strains. The results showed that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of thiazole-containing compounds in animal models. The results indicated a significant reduction in inflammatory markers following treatment with these compounds, suggesting their utility in developing new anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-3-amino-3-(1,3-thiazol-2-yl)propanoic acid and its derivatives?

  • Methodological Answer : The compound and its derivatives can be synthesized via reflux reactions of thioureido acids (e.g., 1a–c) with chloroacetone or brominated ketones in dry acetone. Subsequent steps involve dilution with water, sodium acetate addition, and recrystallization from solvents like methanol or propanol. Derivatives with aromatic substituents (e.g., nitrobenzylidene or thiophene groups) are prepared via condensation with aldehydes under controlled heating .

Q. How are structural and purity analyses performed for this compound?

  • Methodological Answer : Use a combination of 1H^1 \text{H} NMR (400–500 MHz), 13C^{13} \text{C} NMR, IR spectroscopy, and elemental analysis. Key spectral markers include:

  • 1HNMR^1 \text{H} \text{NMR}: Peaks at δ ≈ 6.10–7.86 ppm for aromatic protons and δ ≈ 12.29–12.72 ppm for carboxylic acid protons .
  • IR : Stretching vibrations at 1700–1750 cm1^{-1} (C=O) and 3450–3460 cm1^{-1} (O-H) .
  • Elemental analysis : Ensure calculated C, H, N, and S values match experimental results (e.g., ±0.3% deviation) .

Q. What preliminary bioassays are recommended for evaluating biological activity?

  • Methodological Answer : Screen for antimicrobial or antimycobacterial activity using microdilution assays (e.g., MIC determination against Mycobacterium tuberculosis). Derivatives with electron-withdrawing groups (e.g., nitro or halogen substituents) may enhance activity due to increased electrophilicity .

Advanced Research Questions

Q. How can contradictions in spectral data during structural validation be resolved?

  • Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtained. Elemental analysis discrepancies >0.5% warrant re-synthesis or additional purification .

Q. What strategies optimize the synthesis of bioactive derivatives with improved solubility?

  • Methodological Answer : Introduce polar substituents (e.g., hydroxyl or amine groups) via post-synthetic modifications. For example, react the acetylated intermediate (compound 23) with hydrophilic aldehydes (e.g., 4-hydroxybenzaldehyde) under mild acidic conditions (pH 5–6) to retain stereochemistry .

Q. How do substituents on the thiazole ring influence antimycobacterial activity?

  • Methodological Answer : Systematic SAR studies show that:

  • Electron-withdrawing groups (e.g., -NO2_2, -Cl) at the 4-position of the thiazole ring enhance activity by 2–4-fold (MIC ≤6.25 µg/mL) .
  • Bulkier substituents (e.g., phenyl or cinnamoyl groups) may reduce membrane permeability, necessitating prodrug strategies .

Q. What computational methods predict binding interactions with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using PubChem-derived 3D structures (CID: 135580541) against targets like M. tuberculosis enoyl-ACP reductase. Validate with MD simulations to assess binding stability .

Safety and Protocol Considerations

Q. What safety protocols are critical during large-scale synthesis?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, goggles) due to bromine/acetic acid vapors in dibromination steps .
  • Neutralize waste with sodium bicarbonate before disposal to avoid acidic residues .

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